2-Chlorophenylacetic acid
Overview
Description
Synthesis Analysis
2-Chlorophenylacetic acid can be synthesized through various methods, including the hydrolysis reaction of p-chlorobenzyl cyanide in alkaline aqueous solution, using phase transfer catalysts. Factors affecting the yield of this hydrolysis reaction have been studied to optimize the synthesis process (Zeng-Xia Zhao, 2001). Additionally, carbonylation of 2,4-dichlorobenzyl chloride has been shown to be an effective method for producing 2,4-dichlorophenylacetic acid, with conditions optimized for high yield (He Li et al., 2019).
Molecular Structure Analysis
The structure of 2-chlorophenylacetic acid and its derivatives has been elucidated using various analytical techniques. For example, the carbonylation reaction leading to 2-chloro-3-phenylbenzoic acid has been studied, revealing insights into the steric interactions and supramolecular synthons influencing the molecular structure (V. Boyarskiy et al., 2009).
Chemical Reactions and Properties
2-Chlorophenylacetic acid undergoes various chemical reactions, including esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, highlighting the compound's reactivity and potential for further chemical modification (Yang Lirong, 2007).
Physical Properties Analysis
The solubility of 2-chlorophenylacetic acid in various solvents has been determined, providing essential data for its application in industrial processes. The solubility increases with temperature, and the compound exhibits higher solubility in polar solvents such as 2-butanone and acetone compared to nonpolar solvents like water and cyclohexane (Hua Huang & Haizhen Yang, 2018).
Chemical Properties Analysis
Studies on the chemical properties of 2-chlorophenylacetic acid, including its interaction with other compounds and its behavior under different conditions, are crucial for its application. Research into the catalytic degradation of 2,4-dichlorophenoxyacetic acid by nano-Fe2O3 activated peroxymonosulfate has revealed the influence of various factors on degradation efficiency and provided insights into the compound's environmental impact (N. Jaafarzadeh et al., 2017).
Scientific Research Applications
Solubility studies indicate that 2-chlorophenylacetic acid has higher solubility in 2-butanone compared to acetonitrile, toluene, ethylbenzene, cyclohexane, and water. This solubility increases with temperature (Huang & Yang, 2018).
A method has been developed using high-performance liquid chromatography (HPLC) with electrochemical detection for determining trace levels of chlorophenoxy acid herbicides like 2,4-D in ground and drinking water, ensuring compliance with regulatory limits for pesticides (Wintersteiger, Goger, & Krautgartner, 1999).
2,4-D inhibits polyamine biosynthesis in cultured Chinese hamster ovary cells, revealing a potential mechanism for its toxic effects on animal cells (Rivarola & Balegno, 1991).
New Cd(II) carboxylates, potentially including 2-chlorophenylacetic acid derivatives, show promise for antibacterial, anti-leishmanial, and anti-glycation activities. These compounds may have applications in biological, optoelectronic, and electrical fields (Usman et al., 2020).
Studies suggest that 2,4-D acid and its derivatives do not exhibit genotoxic potential in vitro or in vivo, supporting their lack of carcinogenic potential in mice and rats (Charles et al., 1999).
However, low concentrations of 2,4-D can induce cell transformation and genotoxic effects in mammalian cells, indicating potential hazards to humans (Maire, Rast, Landkocz, & Vasseur, 2007).
Pre-magnetization of Fe-C activated persulfate significantly improves the degradation and dechlorination efficiency of 2,4-D, offering a promising approach for environmental protection and reducing post-treatment costs (Li, Zhou, & Pan, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179194 | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylacetic acid | |
CAS RN |
2444-36-2 | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CHLOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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